

Hinc II Application in Southern Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hinc II**

Cat. No.: **B13384543**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the restriction enzyme **Hinc II** in Southern blotting analysis. **Hinc II** is a versatile enzyme for various molecular biology applications, including gene mapping and Restriction Fragment Length Polymorphism (RFLP) studies.[\[1\]](#)[\[2\]](#)

Introduction to Hinc II

Hinc II is a type II restriction endonuclease isolated from *Haemophilus influenzae* Rc.[\[3\]](#) It recognizes the degenerate, palindromic sequence 5'-GT_YRAC-3' (where Y is a pyrimidine [C or T] and R is a purine [A or G]) and cleaves within the sequence, leaving blunt ends.[\[4\]](#)[\[5\]](#) This characteristic makes it a valuable tool in various molecular biology techniques, including Southern blotting, for detecting specific DNA sequences and analyzing genomic structure.[\[6\]](#)[\[7\]](#)

Key Features of Hinc II:

- Recognition Sequence: 5'-GT_YRAC-3'
- Cleavage Site: GT_Y | RAC
- Resulting Ends: Blunt

- Optimal Temperature: 37°C
- Heat Inactivation: 65°C for 20 minutes[4]

Application of Hinc II in Southern Blotting

Southern blotting is a technique used to detect specific DNA sequences in a complex DNA sample.[6][8][9] The use of **Hinc II** in this process is particularly beneficial for:

- RFLP Analysis: **Hinc II**'s degenerate recognition site allows it to cut at multiple potential sequences (GTCGAC, GTCAAC, GTTGAC, and GTTAAC), making it useful for identifying polymorphisms in DNA.[10] These variations can be used as genetic markers for disease diagnosis and population genetics.[9]
- Gene Mapping: By digesting genomic DNA with **Hinc II** and hybridizing with a labeled probe, the location and organization of specific genes can be determined.[6]
- Detection of Genomic Rearrangements: Southern blotting with **Hinc II** can reveal large-scale changes in the genome, such as deletions, insertions, or translocations, which are often associated with genetic disorders and cancer.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for performing Southern blotting with **Hinc II**.

Table 1: Hinc II Digestion Reaction

Component	Recommended Amount
DNA	1-2 µg
10x Reaction Buffer	5 µl
Hinc II Enzyme	1-2 Units per µg of DNA
Nuclease-free Water	to a final volume of 50 µl
Incubation Temperature	37°C
Incubation Time	1 hour to overnight

Note: For complex genomic DNA, longer incubation times (overnight) and a higher enzyme-to-DNA ratio (5-10 units/µg) may be necessary to ensure complete digestion.

Table 2: Southern Blotting Key Parameters

Step	Buffer/Solution	Incubation Time	Temperature
Depurination	0.25 M HCl	15-30 minutes	Room Temperature
Denaturation	1.5 M NaCl, 0.5 M NaOH	2 x 20 minutes	Room Temperature
Neutralization	1.5 M NaCl, 0.5 M Tris-Cl, pH 7.0	2 x 20 minutes	Room Temperature
Transfer	20x SSC (3 M NaCl, 0.3 M Sodium Citrate)	Overnight	Room Temperature
Prehybridization	Hybridization Buffer with blocking agent	4-6 hours	42°C - 68°C
Hybridization	Hybridization Buffer with labeled probe	Overnight	42°C - 68°C
Stringency Washes	Low: 2x SSC, 0.1% SDS; High: 0.1x SSC, 0.1% SDS	Variable	Variable

Experimental Protocols

Protocol 1: Hinc II Digestion of Genomic DNA

- In a sterile microcentrifuge tube, combine the following reagents:
 - Genomic DNA (10 µg)
 - 10x **Hinc II** Reaction Buffer (e.g., rCutSmart™ Buffer)[4]
 - **Hinc II** restriction enzyme (10-20 units)
 - Nuclease-free water to a final volume of 100 µl.

- Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
- Incubate the reaction at 37°C for 4 hours to overnight. For plasmid DNA, 1 hour is typically sufficient.
- (Optional) To check for complete digestion, run a small aliquot (5 µl) of the reaction on a 0.8% agarose gel alongside undigested DNA.
- Proceed to gel electrophoresis or store the digested DNA at -20°C.

Protocol 2: Southern Blotting

1. Agarose Gel Electrophoresis

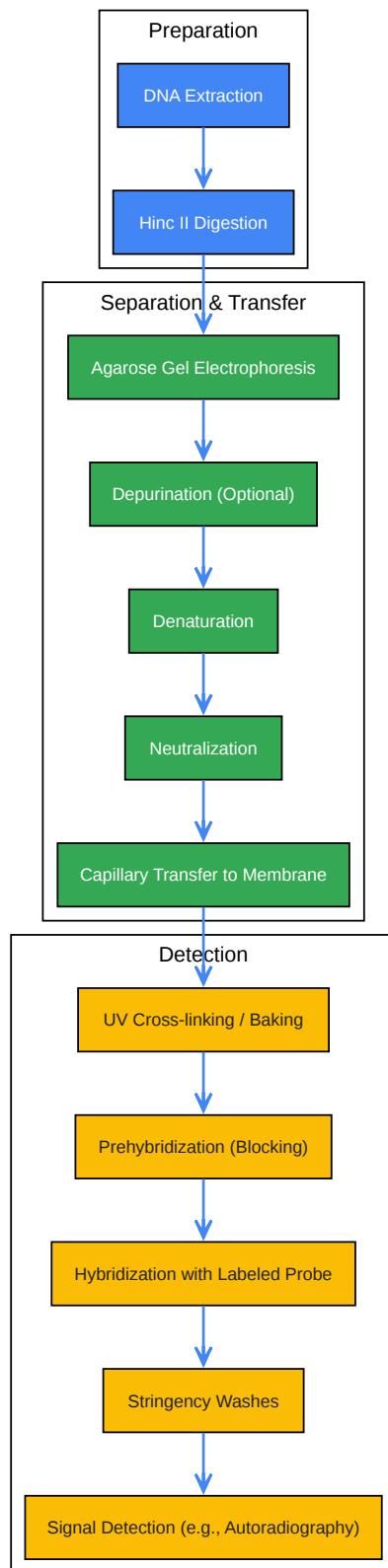
- Prepare a 0.8% agarose gel in 1x TAE or TBE buffer containing ethidium bromide (or a safer alternative stain).
- Add loading dye to the digested DNA samples.
- Load the samples into the wells of the agarose gel. Include a DNA ladder to determine the size of the fragments.
- Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an appropriate distance.
- Visualize the DNA fragments under UV light and photograph the gel.

2. Transfer of DNA to Membrane

- Depurination: Soak the gel in 0.25 M HCl for 15-30 minutes with gentle agitation. This step is optional but recommended for large DNA fragments (>10 kb).[\[11\]](#)
- Rinse the gel with deionized water.
- Denaturation: Soak the gel in a denaturation solution (1.5 M NaCl, 0.5 M NaOH) for 2 x 20 minutes with gentle agitation to separate the double-stranded DNA.[\[12\]](#)
- Rinse the gel with deionized water.

- Neutralization: Soak the gel in a neutralization solution (1.5 M NaCl, 0.5 M Tris-Cl, pH 7.0) for 2 x 20 minutes with gentle agitation.[12]
- Set up the capillary transfer apparatus. This typically involves a tray with transfer buffer (20x SSC), a wick (filter paper), the gel, a nylon or nitrocellulose membrane, more filter paper, and a stack of paper towels with a weight on top.
- Allow the transfer to proceed overnight.

3. Hybridization


- Following transfer, rinse the membrane in 2x SSC.
- Fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours (for nitrocellulose).[12]
- Place the membrane in a hybridization bottle or bag with prehybridization solution to block non-specific binding sites. Incubate for 4-6 hours at the appropriate hybridization temperature.
- Denature the labeled DNA probe by boiling for 5-10 minutes and then quickly chilling on ice.
- Add the denatured probe to the hybridization solution and incubate overnight at the hybridization temperature with constant agitation.

4. Washing and Detection

- After hybridization, wash the membrane to remove the unbound probe. Perform a series of washes with increasing stringency (lower salt concentration and higher temperature).
 - Low stringency wash: 2x SSC, 0.1% SDS at room temperature.
 - High stringency wash: 0.1x SSC, 0.1% SDS at a higher temperature (e.g., 65°C).
- Detect the probe signal. For radiolabeled probes, this is done by autoradiography using X-ray film.[13] For non-radioactive probes, detection depends on the label used (e.g., chemiluminescence or fluorescence).[6]

Visualizations

Caption: **Hinc II** recognizes the sequence 5'-GTYRAC-3' and cleaves to produce blunt ends.

[Click to download full resolution via product page](#)

Caption: The experimental workflow for Southern blotting using **Hinc II**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Hincll RFLP in the human gene for the heavy neurofilament subunit (NF-H) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, nucleotide sequence, and expression of the Hincll restriction-modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. uniprot.org [uniprot.org]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Southern Blot [genome.gov]
- 8. Southern blot - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Enzymes used in molecular biology: a useful guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Southern Blotting - National Diagnostics [nationaldiagnostics.com]
- 12. conductscience.com [conductscience.com]
- 13. med.upenn.edu [med.upenn.edu]
- To cite this document: BenchChem. [Hinc II Application in Southern Blotting: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13384543#hinc-ii-application-in-southern-blotting>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com